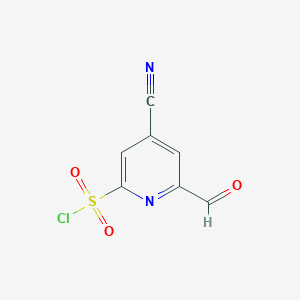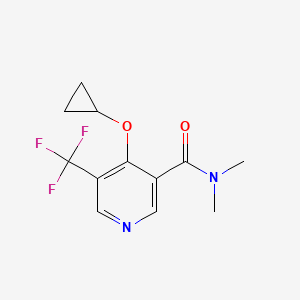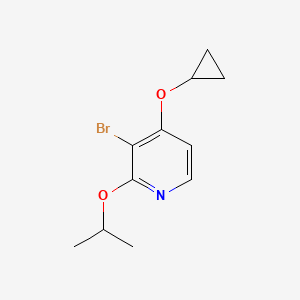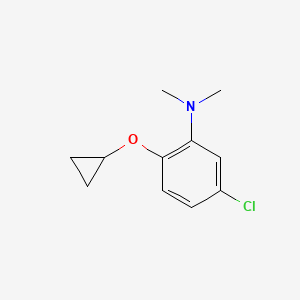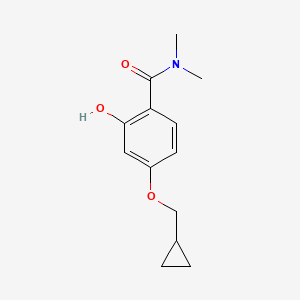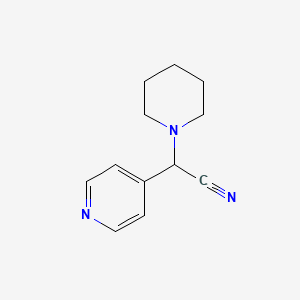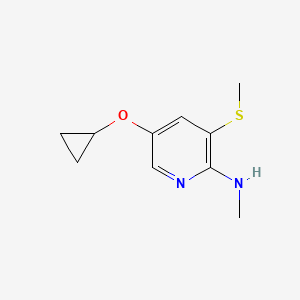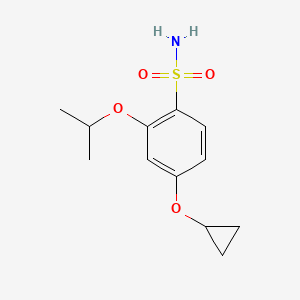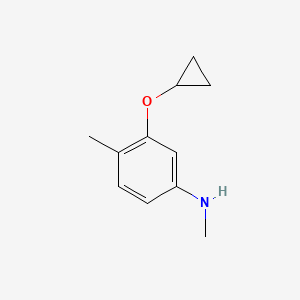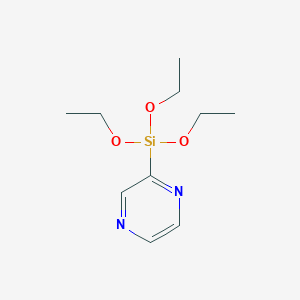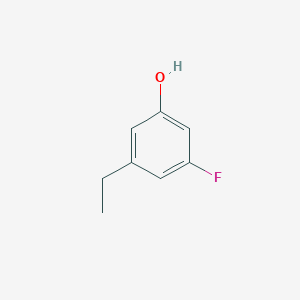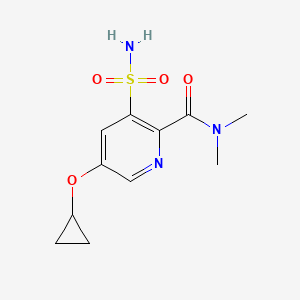
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a picolinamide backbone .
Preparation Methods
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide involves several steps. The starting materials typically include picolinamide derivatives, which undergo cyclopropanation, sulfonation, and dimethylation reactions to form the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide undergoes various chemical reactions, including:
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
5-Cyclopropoxy-N,N-dimethyl-2-sulfamoylpicolinamide: Another analog with a different position of the sulfamoyl group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-3-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)10-9(19(12,16)17)5-8(6-13-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
InChI Key |
JBQGACHWRTWCNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


